SB-277011 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

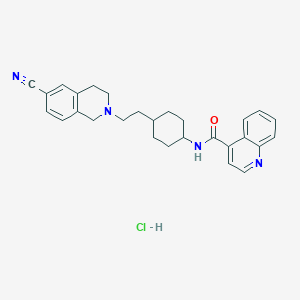

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPTUMKZXQOJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of SB-277011 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of SB-277011 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. The document details the synthetic pathway, experimental protocols, and purification methods, alongside a summary of its biological significance and relevant signaling pathways.

Introduction

SB-277011, chemically known as trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide, is a valuable research tool for investigating the role of the dopamine D3 receptor in various neurological and psychiatric disorders.[1] Its hydrochloride salt is often used for its improved solubility and stability. This guide aims to provide researchers with the necessary technical details to synthesize and purify this compound with high purity.

Synthesis of this compound

The synthesis of SB-277011 is a multi-step process that involves the preparation of two key intermediates: 6-cyano-1,2,3,4-tetrahydroisoquinoline and trans-4-(2-aminoethyl)cyclohexyl-N-Boc-amine, which are then coupled and subsequently deprotected and acylated to yield the final product. The hydrochloride salt is typically formed in the final step.

Synthetic Scheme Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the synthesis described by Stemp et al. (2000) and other related procedures.

Preparation of 6-Cyano-1,2,3,4-tetrahydroisoquinoline

-

N-Trifluoroacetylation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline (B1287784): To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane (B109758), add trifluoroacetic anhydride. The reaction is typically run at room temperature until completion.

-

Cyanation: The resulting N-trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline is then reacted with copper(I) cyanide in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

-

Hydrolysis: The trifluoroacetyl group is removed by hydrolysis with a base, such as potassium carbonate, in a mixture of methanol (B129727) and water to yield 6-cyano-1,2,3,4-tetrahydroisoquinoline.

Preparation of trans-4-(2-Aminoethyl)cyclohexanecarbaldehyde Intermediate

A detailed multi-step synthesis is required to prepare the aldehyde intermediate, which is not described in detail in the primary literature for the synthesis of SB-277011 itself. Alternative approaches to similar intermediates are available in the chemical literature.

Coupling and Final Synthesis Steps

-

Reductive Amination: 6-Cyano-1,2,3,4-tetrahydroisoquinoline is reacted with the aldehyde intermediate (trans-4-(N-Boc-amino)cyclohexanecarbaldehyde) via reductive amination using a reducing agent like sodium triacetoxyborohydride (B8407120) in a chlorinated solvent such as dichloroethane.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the coupled product using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Amide Coupling: The resulting primary amine is then coupled with 4-quinolinecarboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF).

-

Salt Formation: The free base of SB-277011 is dissolved in a suitable solvent, and a solution of hydrogen chloride in a solvent like diethyl ether or isopropanol (B130326) is added to precipitate SB-277011 as its hydrochloride salt.

Purification of this compound

Purification of the final compound is crucial to achieve the desired purity for research applications. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.

-

Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used to elute the product from the column. The exact ratio will depend on the polarity of the impurities.

Recrystallization

-

Solvent Selection: A suitable solvent or solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures with water or ethers.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | N-Trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline | (CF3CO)2O, DCM | ~95% | >98% (by NMR) |

| 2 | N-Trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline | N-Trifluoroacetyl-6-cyano-1,2,3,4-tetrahydroisoquinoline | CuCN, NMP, heat | 70-80% | >95% (by NMR) |

| 3 | N-Trifluoroacetyl-6-cyano-1,2,3,4-tetrahydroisoquinoline | 6-Cyano-1,2,3,4-tetrahydroisoquinoline | K2CO3, MeOH/H2O | >90% | >98% (by NMR) |

| 4 | 6-Cyano-1,2,3,4-tetrahydroisoquinoline & Aldehyde Intermediate | trans-N-Boc-4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine | NaBH(OAc)3, DCE | 60-70% | >95% (by HPLC) |

| 5 | trans-N-Boc-4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine | trans-4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine | TFA, DCM | ~95% | >98% (by HPLC) |

| 6 | trans-4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexylamine | SB-277011 | 4-Quinolinecarboxylic acid, EDC, HOBt, DMF | 70-80% | >98% (by HPLC) |

| 7 | SB-277011 | This compound | HCl in Ether | >95% | >99% (by HPLC) |

Note: The yields are approximate and can vary based on reaction scale and optimization. Purity is typically determined by NMR and HPLC analysis.

Biological Context and Signaling Pathways

SB-277011 is a high-affinity antagonist for the dopamine D3 receptor, exhibiting significant selectivity over other dopamine receptor subtypes.[2] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, initiates intracellular signaling cascades.

Dopamine D3 Receptor Signaling

Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3] This modulation of the cAMP pathway influences the activity of protein kinase A (PKA) and downstream effectors.

References

- 1. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of SB-277011 Hydrochloride on the D3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-277011 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. Its mechanism of action is centered on its competitive binding to the D3 receptor, thereby blocking the intracellular signaling cascades typically initiated by the endogenous ligand, dopamine. This selective antagonism has been extensively demonstrated in a variety of preclinical models to modulate the mesolimbic dopamine system, which is critically involved in reward, motivation, and addiction. This document provides a comprehensive overview of the binding affinity, functional antagonism, and in vivo pharmacological effects of SB-277011, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular and systemic interactions.

Core Mechanism of Action: Selective D3 Receptor Antagonism

SB-277011 acts as a competitive antagonist at the dopamine D3 receptor. In its presence, the binding of dopamine to the D3 receptor is inhibited, preventing receptor activation and subsequent downstream signaling. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the D3 receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this initial step, SB-277011 prevents the modulation of these downstream effectors. This antagonistic action is particularly relevant in brain regions with high D3 receptor expression, such as the nucleus accumbens and the islands of Calleja, which are key components of the brain's reward circuitry.[1]

Quantitative Pharmacological Profile

The efficacy and selectivity of SB-277011 have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional potencies of the compound.

Table 1: Radioligand Binding Affinity of SB-277011

| Receptor Target | Species | pKi | Reference |

| Dopamine D3 | Human | 7.95 - 8.40 | [1][2][3][4] |

| Dopamine D3 | Rat | 7.97 | [1][2] |

| Dopamine D2 | Human | ~6.0 | [5][6] |

| Dopamine D2 | Rat | - | - |

| 5-HT1D | - | 5.0 | [5][6] |

| 5-HT1B | - | <5.2 | [5][6] |

Table 2: Functional Antagonism and Selectivity of SB-277011

| Assay | Receptor | Species | pKb | Selectivity (D3 vs. D2) | Reference |

| Microphysiometer | D3 | Human | 8.3 | 80-fold | [3] |

| Radioligand Binding | D3 vs D2 | Human | - | 100- to 120-fold | [1][2][3] |

| Radioligand Binding | D3 vs D2 | Rat | - | 80-fold | [1][2][7] |

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling and Antagonism by SB-277011

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the dopamine D3 receptor and the point of intervention by SB-277011.

Caption: D3 receptor signaling cascade and SB-277011's point of action.

Experimental Workflow: Radioligand Binding Assay

The binding affinity of SB-277011 to the D3 receptor is typically determined using a competitive radioligand binding assay. The workflow for such an experiment is outlined below.

Caption: Workflow for a competitive radioligand binding assay.

Selectivity Profile of SB-277011

A key feature of SB-277011 is its high selectivity for the D3 receptor over the closely related D2 receptor. This selectivity is crucial for minimizing off-target effects that are common with less selective dopamine receptor antagonists.

References

- 1. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-277011-A dihydrochloride, D3 antagonist (CAS 1226917-67-4) | Abcam [abcam.com]

- 5. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dopamine D3 Receptor Binding Affinity of SB-277011

This document provides a comprehensive overview of the binding characteristics of SB-277011, a selective antagonist for the dopamine (B1211576) D3 receptor (D3R). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This guide details its binding affinity, the experimental procedures used for its determination, and the relevant signaling pathways of the D3 receptor.

Introduction to SB-277011

SB-277011 is a potent and selective antagonist of the dopamine D3 receptor.[1][2] Its high affinity and selectivity for the D3 receptor over the closely related D2 receptor have made it a valuable tool in neuroscience research, particularly in studies investigating the role of the D3 receptor in various physiological and pathological processes.[2][3]

Binding Affinity of SB-277011 at Dopamine Receptors

The binding affinity of SB-277011 has been characterized in various in vitro studies, primarily through radioligand binding assays. The data consistently demonstrate its high affinity for the human and rat D3 receptors.

Table 1: Binding Affinity of SB-277011 for Human Dopamine Receptors

| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) vs. D3 |

| Dopamine D3 | 7.95 - 8.40 | ~1.0 - 11.2 | - |

| Dopamine D2 | 6.0 | ~100 | ~100-120 |

Data compiled from multiple sources.[2][3][4]

Table 2: Binding Affinity of SB-277011 for Rat Dopamine Receptors

| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) vs. D3 |

| Dopamine D3 | 7.97 | ~10.7 | - |

| Dopamine D2 | - | - | ~80 |

Data compiled from multiple sources.[3][4]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of SB-277011's binding affinity is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (SB-277011) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human or rat dopamine D3 receptor.[2][5]

-

Radioligand: Typically [³H]-Spiperone or a similar high-affinity D2/D3 receptor antagonist.[5][6]

-

Competitor: SB-277011

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as (+)-butaclamol, to determine non-specific binding.[5]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: For quantifying the radioactivity.

Assay Procedure

-

Membrane Preparation: Transfected cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[7]

-

Incubation: In a 96-well plate, the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of SB-277011 are incubated together. A set of wells containing the radioligand and a saturating concentration of a non-specific competitor is included to determine non-specific binding.[6][7]

-

Equilibrium: The mixture is incubated, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.[7]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[7]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of SB-277011 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins of the Gi/o family.[9][10]

Upon activation by an agonist, the D3 receptor undergoes a conformational change that allows it to interact with and activate Gi/o proteins. The activated G protein, specifically the α-subunit (Gαi/o), inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] The reduction in cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA).

Conclusion

SB-277011 is a well-characterized, high-affinity, and selective antagonist for the dopamine D3 receptor. Its binding properties have been robustly determined using standard radioligand binding assays. A thorough understanding of its interaction with the D3 receptor and the subsequent signaling pathways is crucial for its application as a research tool and for the development of novel therapeutics targeting the dopaminergic system.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dspace.ut.ee [dspace.ut.ee]

- 9. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

SB-277011 Hydrochloride: A Profile of High Selectivity for the Dopamine D3 Receptor

For Researchers, Scientists, and Drug Development Professionals

SB-277011 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a target of significant interest in the development of therapeutics for a range of neuropsychiatric disorders, including addiction and schizophrenia.[1][2][3][4] This technical guide provides an in-depth overview of the selectivity profile of SB-277011, with a particular focus on its discrimination against the closely related dopamine D2 receptor.

Quantitative Selectivity Profile

The selectivity of this compound is most prominently demonstrated by its significantly higher binding affinity for the dopamine D3 receptor compared to the D2 receptor. This selectivity has been quantified in various in vitro studies, consistently showing a substantial preference for the D3 subtype.

Binding Affinity

Radioligand binding experiments are a cornerstone in determining the affinity of a compound for its target receptor. In these assays, SB-277011 was assessed for its ability to displace a radiolabeled ligand from dopamine D2 and D3 receptors, typically expressed in Chinese Hamster Ovary (CHO) cells.[1] The resulting inhibition constants (Ki) provide a quantitative measure of binding affinity, with lower values indicating a stronger interaction.

The data presented below summarizes the binding affinities of SB-277011 for human and rat dopamine D2 and D3 receptors.

| Receptor Subtype | Species | pKi | Reference |

| Dopamine D3 | Human | 7.95 - 8.40 | [1][2][5] |

| Dopamine D2 | Human | ~6.0 | [6] |

| Dopamine D3 | Rat | 7.97 | [2][5] |

| Dopamine D2 | Rat | Not explicitly stated |

pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Based on these binding affinities, SB-277011 exhibits a remarkable selectivity for the human D3 receptor, with reports indicating a 100- to 120-fold greater affinity for D3 over D2 receptors .[1][2][5] A similar high selectivity of approximately 80-fold has been observed for the rat orthologs.[2][5]

Further studies have demonstrated the broad selectivity of SB-277011, showing low affinity for a panel of over 66 other receptors, enzymes, and ion channels, underscoring its specific interaction with the dopamine D3 receptor.[1]

Functional Antagonism

Beyond simple binding, the functional consequence of receptor interaction is critical. Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor in response to an agonist. For SB-277011, its antagonist activity at D3 and D2 receptors has been evaluated.

In a microphysiometer functional assay, SB-277011 was shown to antagonize the effects of the dopamine agonist quinpirole (B1680403) in CHO cells expressing human D3 or D2 receptors.[1] The antagonist potencies are summarized below.

| Receptor Subtype | Species | pKb | Selectivity (fold) | Reference |

| Dopamine D3 | Human | 8.3 | 80 | [1] |

| Dopamine D2 | Human | Not explicitly stated |

pKb is the negative logarithm of the antagonist equilibrium constant (Kb).

These functional data corroborate the binding assays, demonstrating that SB-277011 is a potent antagonist at the D3 receptor with significantly weaker activity at the D2 receptor, translating to an 80-fold functional selectivity.[1]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of scientific findings. The following sections outline the core methodologies used to characterize the selectivity profile of SB-277011.

Radioligand Binding Assays

These assays are designed to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Caption: Workflow of a competitive radioligand binding assay.

Protocol Details:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with and expressing either the human or rat dopamine D2 or D3 receptor.[1]

-

Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-spiperone or [¹²⁵I]-iodosulpride, is commonly used.

-

Incubation: The cell membranes, radioligand, and varying concentrations of SB-277011 are incubated together in a suitable buffer at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of SB-277011. Non-linear regression analysis is then used to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of SB-277011 that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Microphysiometer Functional Assay

This assay measures the metabolic activity of cells as an indicator of receptor activation. G-protein coupled receptors, like the dopamine receptors, alter cellular metabolism upon activation, leading to changes in the rate of acid extrusion from the cell.

Caption: Workflow of a microphysiometer functional assay.

Protocol Details:

-

Cell Line: CHO cells overexpressing either the human dopamine D3 or D2 receptor are used.[1]

-

Assay Principle: The assay is conducted in a microphysiometer which measures the rate of extracellular acidification.

-

Procedure:

-

The cells are first stabilized in the microphysiometer chamber.

-

The cells are then pre-incubated with varying concentrations of SB-277011.

-

Following pre-incubation, the cells are stimulated with a fixed concentration of a dopamine receptor agonist, such as quinpirole.[1]

-

The increase in the acidification rate following agonist stimulation is measured.

-

-

Data Analysis: The ability of SB-277011 to inhibit the agonist-induced increase in acidification is quantified. The data are used to construct a dose-response curve, from which the antagonist potency (pKb) can be determined.

Dopamine Receptor Signaling and Selectivity

The high selectivity of SB-277011 for the D3 receptor over the D2 receptor is crucial for its potential therapeutic applications. Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and share significant sequence homology. They are both Gαi/o-coupled receptors, and their activation generally leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified D2/D3 receptor signaling pathway.

The therapeutic hypothesis for D3 receptor antagonism often relies on modulating dopamine signaling in specific brain circuits, such as the mesolimbic pathway, which is heavily implicated in reward and motivation.[7] The distinct anatomical distribution of D2 and D3 receptors in the brain means that a selective D3 antagonist like SB-277011 can achieve a more targeted pharmacological effect, potentially avoiding the side effects associated with non-selective dopamine receptor blockade, such as those seen with typical antipsychotic medications.[1] For instance, SB-277011 has been shown to be non-cataleptogenic and does not elevate plasma prolactin levels, effects commonly associated with D2 receptor antagonism.[1]

References

- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]

- 7. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of SB-277011

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of SB-277011, a selective dopamine (B1211576) D3 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

SB-277011, with the chemical name trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolininecarboxamide, is a high-affinity and selective antagonist for the human and rat dopamine D3 receptors.[1][2][3] It demonstrates approximately 80- to 120-fold selectivity over the D2 receptor and high selectivity over numerous other receptors, enzymes, and ion channels.[1][2] SB-277011 readily penetrates the central nervous system, a crucial characteristic for its potential therapeutic applications in treating conditions like schizophrenia and substance abuse disorders.[1][2][4][5]

Pharmacokinetic Profile

The pharmacokinetic properties of SB-277011 have been evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys. These studies reveal species-specific differences in its metabolic clearance and oral bioavailability.

The in vivo pharmacokinetic parameters of SB-277011 are summarized in the table below. The compound exhibits low plasma clearance in rats, moderate clearance in dogs, and high clearance in cynomolgus monkeys.[6][7] This variation in clearance directly impacts its oral bioavailability across these species.

| Parameter | Rat | Dog | Cynomolgus Monkey |

| Plasma Clearance (mL/min/kg) | 20[6][7] | 14[6][7] | 58[6][7] |

| Oral Bioavailability (%) | 35[6][7] | 43[6][7] | 2[6][7] |

| Brain to Blood Ratio | 3.6:1[1][7] | - | - |

In vitro studies using liver microsomes and homogenates from different species, including humans, have been instrumental in elucidating the metabolic pathways of SB-277011. These studies have highlighted the significant role of non-microsomal enzymes in its metabolism.

| Species | Intrinsic Clearance (CLi) in Liver Microsomes (+NADPH) (mL/min/g liver) | Intrinsic Clearance (CLi) in Liver Homogenates (+NADPH) (mL/min/g liver) | Intrinsic Clearance (CLi) in Liver Homogenates (-NADPH) (mL/min/g liver) |

| Rat | < 2[6][7] | < 2[6][7] | - |

| Dog | < 2[6][7] | < 2[6][7] | - |

| Cynomolgus Monkey | < 2[6][7] | 9.9[6] | 7.4[6][7] |

| Human | < 2[6][7] | 45[6] | 27[6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the pharmacokinetic evaluation of SB-277011.

-

Objective : To determine the rate of metabolism of SB-277011 in liver microsomes and homogenates from rat, dog, cynomolgus monkey, and human.

-

Methodology :

-

Liver microsomes and homogenates were prepared from the different species.

-

SB-277011 was incubated with the liver preparations in the presence and absence of the cofactor NADPH.

-

The rate of disappearance of SB-277011 was monitored over time using appropriate analytical techniques to calculate the intrinsic clearance (CLi).

-

Inhibition studies were conducted using isovanillin (B20041) to identify the involvement of aldehyde oxidase.[6][7]

-

-

Objective : To determine the plasma clearance and oral bioavailability of SB-277011 in rats, dogs, and cynomolgus monkeys.

-

Methodology :

-

The hydrochloride salt of SB-277011, SB-277011-A, was administered to the animals.[7]

-

For intravenous administration, the compound was formulated in a suitable vehicle and administered to determine plasma clearance.

-

For oral administration, the compound was administered via gavage to determine oral bioavailability.

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of SB-277011 were quantified using a validated analytical method.

-

Pharmacokinetic parameters, including plasma clearance and oral bioavailability, were calculated from the plasma concentration-time data.

-

-

Objective : To assess the ability of SB-277011 to cross the blood-brain barrier in rats.

-

Methodology :

-

SB-277011 was administered systemically to rats.

-

At a designated time point, corresponding to the peak drug level in the brain (approximately 60 minutes after administration), the animals were euthanized.[3]

-

Brain and blood samples were collected.

-

The concentrations of SB-277011 in the brain and blood were determined.

-

The brain-to-blood concentration ratio was calculated to quantify the extent of brain penetration.[1][7]

-

Visualizations

The following diagrams illustrate the metabolic pathway and a general workflow for the pharmacokinetic assessment of SB-277011.

Caption: Metabolic Pathway of SB-277011.

Caption: Experimental Workflow for SB-277011 Pharmacokinetics.

Discussion and Conclusion

The pharmacokinetic profile of SB-277011 is characterized by significant species differences, primarily driven by the varying activity of aldehyde oxidase. In rats and dogs, the compound demonstrates lower clearance and consequently higher oral bioavailability.[6][7] In contrast, in cynomolgus monkeys and predicted in humans, SB-277011 is rapidly metabolized by aldehyde oxidase, leading to high clearance and low oral bioavailability.[6][7] The high in vitro clearance in human liver homogenates suggests that the bioavailability of SB-277011 is likely to be low in humans, which has limited its preclinical development.[6][7][8]

Despite the challenges with its metabolic stability in higher species, the favorable brain penetration of SB-277011 in rats has made it a valuable tool for preclinical research into the role of the dopamine D3 receptor in various central nervous system disorders.[1][7] The data presented in this guide underscore the importance of comprehensive in vitro and in vivo pharmacokinetic studies in early drug development to identify potential metabolic liabilities and guide the selection of appropriate preclinical species for further evaluation.

References

- 1. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats | Journal of Neuroscience [jneurosci.org]

- 3. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB-277011 GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SB-277011: A Technical Guide to its D₃ Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of SB-277011, a potent and selective dopamine (B1211576) D₃ receptor antagonist. The document details its binding affinity, functional antagonism, and selectivity, supported by quantitative data, experimental protocols, and illustrative diagrams to elucidate its mechanism of action at the molecular and cellular levels.

Quantitative Summary of In Vitro Activity

The antagonist activity of SB-277011 has been quantified through various in vitro assays, primarily focusing on its high affinity for the dopamine D₃ receptor and its selectivity over the D₂ subtype and other potential targets.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. The affinity of SB-277011 is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Parameter | Species | Receptor | pKi Value | Reference |

| Binding Affinity | Human | Dopamine D₃ | 7.95 - 8.40 | [1][2][3] |

| Rat | Dopamine D₃ | 7.97 | [1][2] | |

| Human | Dopamine D₂ | ~6.0 | [4] | |

| Human | Serotonin 5-HT₁D | 5.0 | [4] | |

| Human | Serotonin 5-HT₁B | <5.2 | [4] |

Functional Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of SB-277011 as a functional antagonist is expressed as the pKb value, derived from its ability to block agonist-induced cellular responses.

| Parameter | Species | Receptor | Assay Type | pKb Value | Reference |

| Functional Potency | Human | Dopamine D₃ | Microphysiometer | 8.3 | [3] |

Selectivity Profile

A key characteristic of SB-277011 is its high selectivity for the D₃ receptor over the closely related D₂ receptor, which is crucial for minimizing off-target effects.[5] This selectivity is also maintained against a wide panel of other receptors and cellular targets.[1][3]

| Comparison | Human Ratio (D₃ vs D₂) | Rat Ratio (D₃ vs D₂) | Reference |

| Selectivity Ratio | 100 to 120-fold | 80-fold | [1][2][3][6] |

| Broad Panel Selectivity | >100-fold selectivity over 66 other receptors, enzymes, and ion channels. | [1][3] |

Key Experimental Methodologies

The characterization of SB-277011 relies on established in vitro pharmacological techniques. The following sections detail the protocols for the primary assays used.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D₂ and D₃ receptors. This is achieved by measuring its ability to displace a specific radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human or rat dopamine D₃ or D₂ receptors.[2][3]

-

Radioligand (e.g., [³H]spiperone or [¹²⁵I]iodosulpride).

-

SB-277011 test compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with physiological salts).

-

Non-specific binding control (e.g., a high concentration of a non-labeled standard like haloperidol).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubation: Transfected cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of SB-277011.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ (the concentration of SB-277011 that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Microphysiometer Functional Assay

Objective: To determine the functional antagonist potency (pKb) of SB-277011 by measuring its ability to block agonist-induced changes in cellular metabolism.

Materials:

-

CHO cells overexpressing the human dopamine D₃ receptor.[3]

-

Microphysiometer system (e.g., Cytosensor).

-

Dopamine D₃ receptor agonist (e.g., quinpirole).[3]

-

SB-277011 test compound at various concentrations.

-

Low-buffer cell culture medium.

Procedure:

-

Cell Seeding: Cells are cultured on sensor capsules within the microphysiometer system.

-

Baseline Measurement: The baseline metabolic rate of the cells is measured by monitoring the rate of acidification of the surrounding medium.

-

Antagonist Pre-incubation: Cells are exposed to varying concentrations of SB-277011 for a set period.

-

Agonist Stimulation: A fixed concentration of the agonist (quinpirole) is added to the medium, and the resulting change in the acidification rate is measured.[3] The D₃ receptor is a Gi/o-coupled receptor, and its activation typically inhibits adenylyl cyclase, leading to measurable changes in metabolic activity.

-

Data Analysis: The ability of SB-277011 to inhibit the quinpirole-induced response is quantified. A Schild analysis is performed by plotting the log of (agonist concentration ratio - 1) against the log of the antagonist concentration (SB-277011). The pA₂ value (or pKb in this context) is determined from the x-intercept of the Schild plot, representing the negative log of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the original response.

Mechanism of Action: Competitive Antagonism

SB-277011 acts as a competitive antagonist at the dopamine D₃ receptor.[2] This means it binds to the same site as the endogenous ligand (dopamine) and other agonists but does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating the intracellular signaling cascade.

References

- 1. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats [mdpi.com]

- 2. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]

- 5. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

SB-277011 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-277011 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that emerged from the drug discovery programs of SmithKline Beecham (later GlaxoSmithKline) around the year 2000.[1] It demonstrated significant promise in preclinical models, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the discovery, development history, and key preclinical findings for this compound, including detailed experimental methodologies and quantitative data. While the compound showed considerable preclinical efficacy, it does not appear in the current GlaxoSmithKline clinical development pipeline, suggesting its development was likely discontinued.[2][3][4][5][6]

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has been a key target for the development of novel therapeutics for neuropsychiatric disorders, including schizophrenia and drug addiction.[1] The hypothesis that selective blockade of D3 receptors could offer therapeutic benefits without the side effects associated with less selective dopamine antagonists spurred the development of compounds like SB-277011. This molecule was identified as a potent and selective D3 antagonist with excellent brain penetration and oral bioavailability in preclinical species.[7]

Discovery and Development History

The discovery of SB-277011 was the result of a lead optimization program at SmithKline Beecham aimed at identifying selective D3 receptor antagonists. The initial lead compounds were further refined to improve their pharmacokinetic and pharmacodynamic properties, leading to the identification of SB-277011.[7]

Key Milestones:

-

Circa 2000: The design and synthesis of SB-277011 are first described in the scientific literature by scientists at SmithKline Beecham.[7]

-

December 2000: Glaxo Wellcome and SmithKline Beecham merge to form GlaxoSmithKline, which is presumed to have taken over the development of SB-277011.[1]

-

Early 2000s: Extensive preclinical evaluation of SB-277011 is conducted, with numerous studies investigating its efficacy in animal models of addiction to cocaine, methamphetamine, and nicotine.[8]

-

Present: SB-277011 is not listed in GlaxoSmithKline's current clinical development pipeline, indicating that its development was likely terminated.[2][3][4][5][6]

Mechanism of Action

SB-277011 acts as a competitive antagonist at the dopamine D3 receptor. It exhibits high affinity for the D3 receptor with significantly lower affinity for the D2 receptor and a wide range of other neurotransmitter receptors, ion channels, and transporters, underscoring its high selectivity.[9]

Signaling Pathway:

References

- 1. SB-277011 GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsk.com [gsk.com]

- 3. gskusmedicalaffairs.com [gskusmedicalaffairs.com]

- 4. gsk.com [gsk.com]

- 5. gsk.com [gsk.com]

- 6. gsk.com [gsk.com]

- 7. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of SB-277011 Antagonism at the Dopamine D3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the selective antagonist SB-277011 and the dopamine (B1211576) D3 receptor (D3R). The D3R, a G-protein coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, is a key therapeutic target for a range of neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. SB-277011 has emerged as a valuable pharmacological tool for elucidating the physiological roles of the D3R due to its high affinity and selectivity. This document outlines the quantitative binding and functional data, detailed experimental methodologies, and the underlying signaling pathways governing this critical molecular interaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of SB-277011 with the dopamine D3 receptor and its selectivity over other relevant receptors.

Table 1: Binding Affinity of SB-277011

| Receptor | Species | Ligand | Assay Type | pKi | Ki (nM) | Reference |

| Dopamine D3 | Human | SB-277011-A | Radioligand Binding | 7.95 | ~11.2 | [1][2] |

| Dopamine D3 | Rat | SB-277011-A | Radioligand Binding | 7.97 | ~10.7 | [2] |

| Dopamine D2 | Human | SB-277011-A | Radioligand Binding | 6.0 | ~1000 | [3] |

| 5-HT1D | Human | SB-277011 | Radioligand Binding | 5.0 | ~10000 | [3] |

| 5-HT1B | Human | SB-277011 | Radioligand Binding | <5.2 | >6310 | [3] |

Table 2: Functional Antagonism of SB-277011 at the Human D3 Receptor

| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |

| Microphysiometer | Quinpirole | CHO | pKb | 8.3 | [1] |

| GTPγS Binding | CHO | pKi | 8.4 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in the DOT language for Graphviz, illustrate the key signaling pathway of the dopamine D3 receptor and the workflows of the experimental protocols used to characterize the interaction with SB-277011.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway can be modulated by antagonists like SB-277011, which prevent agonist-induced receptor activation. Furthermore, GPCR activation can lead to the recruitment of β-arrestins, which play a role in receptor desensitization and can also initiate G-protein-independent signaling cascades.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In a competition binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone) competes with varying concentrations of an unlabeled test compound (e.g., SB-277011) for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound.

References

- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. SB 277011-A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

SB-277011 Hydrochloride: A Technical Guide to Metabolism and Clearance in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 hydrochloride, a potent and selective dopamine (B1211576) D₃ receptor antagonist, has been a significant tool in preclinical research, particularly in studies related to neuropsychiatric and substance use disorders. Understanding its metabolic fate and clearance profile in rodents is crucial for the accurate interpretation of pharmacological data and for predicting its pharmacokinetic behavior in other species. This technical guide provides an in-depth overview of the metabolism and clearance of SB-277011 in rodents, with a primary focus on data obtained from rat studies. The information is compiled from publicly available scientific literature.

Quantitative Pharmacokinetic Data

Table 1: In Vivo Pharmacokinetic Parameters of SB-277011 in Rats

| Parameter | Value | Species/Strain | Route of Administration | Citation |

| Plasma Clearance (CLp) | 20 mL/min/kg | Rat | Intravenous | [1] |

| Oral Bioavailability (F) | 35% | Rat | Oral | [1] |

| Brain-to-Blood Ratio | 3.6:1 | Rat | Not Specified | [2] |

Table 2: In Vitro Metabolic Stability of SB-277011 in Rat Liver Preparations

| Preparation | Condition | Intrinsic Clearance (CLi) | Citation |

| Liver Microsomes | With NADPH | < 2 mL/min/g liver | [1] |

| Liver Homogenates | With NADPH | < 2 mL/min/g liver | [1] |

Note: The low intrinsic clearance in the presence of NADPH, a crucial cofactor for cytochrome P450 (CYP450) enzymes, suggests that CYP450-mediated metabolism is not a major clearance pathway for SB-277011 in rats.

Table 3: Pharmacokinetic Parameters of SB-277011 in Mice

| Parameter | Value | Species/Strain | Route of Administration | Citation |

| Plasma Clearance (CLp) | Data not available | - | - | - |

| Oral Bioavailability (F) | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

SB-277011 has been used in C57BL/6J and NMRI mice in pharmacological studies, but its pharmacokinetic profile in these strains has not been reported in the available literature.[3][4][5]

Metabolic Pathways and Clearance Mechanisms

In rats, SB-277011 demonstrates low clearance.[1] The primary route of metabolism is not through the typical cytochrome P450 enzyme system. Instead, a significant pathway involves an NADPH-independent, non-microsomal oxidative process.[1]

Studies have shown that this metabolic pathway is sensitive to inhibition by isovanillin, which strongly implicates the involvement of aldehyde oxidase (AO) .[1] Aldehyde oxidase is a cytosolic enzyme known for metabolizing N-heterocyclic aromatic compounds. The metabolism of SB-277011 by aldehyde oxidase likely results in the oxidation of the quinoline (B57606) ring system.

Figure 1. Proposed primary metabolic pathway of SB-277011 in rodents.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of SB-277011 are not fully disclosed in the literature. However, based on standard methodologies, the following representative protocols can be outlined.

In Vivo Pharmacokinetic Study (Representative Protocol)

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline, 5% dextrose) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein or a cannula.

-

Oral (PO): The compound is formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) and administered by oral gavage (e.g., 5 mg/kg).

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of SB-277011 are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as clearance (CLp), volume of distribution (Vd), half-life (t½), and for oral studies, area under the curve (AUC) and bioavailability (F).

Figure 2. Generalized workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study (Representative Protocol)

-

Preparation of Liver Fractions:

-

Microsomes: Livers from untreated rats are homogenized in a buffer solution. The homogenate is subjected to differential centrifugation, and the microsomal pellet is collected and resuspended.

-

Homogenates (S9 fraction): The liver homogenate is centrifuged at 9,000g, and the resulting supernatant (S9 fraction), which contains both microsomal and cytosolic enzymes, is collected.

-

-

Incubation:

-

SB-277011 (at a known concentration, e.g., 1 µM) is incubated with the liver preparation (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer at 37°C.

-

For CYP450-dependent metabolism, an NADPH-regenerating system is added. For aldehyde oxidase activity, incubations are performed without NADPH.

-

-

Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound (SB-277011).

-

Data Analysis: The rate of disappearance is used to calculate the intrinsic clearance (CLi).

Figure 3. Generalized workflow for an in vitro metabolism study.

Conclusion

This compound exhibits low plasma clearance and moderate oral bioavailability in rats. Its metabolism is primarily driven by aldehyde oxidase rather than the more common cytochrome P450 enzymes. This leads to the formation of an oxidized metabolite, likely a 2-quinolone derivative. While the compound has been employed in mouse studies, a detailed characterization of its pharmacokinetic profile in this species is not publicly available. The information presented in this guide, including the representative experimental protocols, provides a foundational understanding for researchers working with this important pharmacological tool.

References

- 1. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective dopamine D₃ receptor antagonist SB-277011-A significantly decreases binge-like consumption of ethanol in C57BL/J6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-277011 in Rat Conditioned Place Preference Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SB-277011, a selective dopamine (B1211576) D3 receptor antagonist, in rat conditioned place preference (CPP) studies. The information is compiled from various preclinical studies and is intended to guide researchers in designing and conducting their own experiments.

Introduction

SB-277011 is a potent and selective antagonist of the dopamine D3 receptor, with significantly lower affinity for D2 receptors and a wide range of other CNS targets.[1][2][3][4] This selectivity makes it a valuable tool for investigating the role of the D3 receptor in the rewarding and reinforcing effects of drugs of abuse. The conditioned place preference paradigm is a widely used behavioral assay to assess the rewarding or aversive properties of drugs. By pairing a specific environment with drug administration, researchers can determine whether an animal develops a preference for that environment, indicating a rewarding effect. SB-277011 has been shown to attenuate the rewarding effects of various drugs of abuse, including cocaine, heroin, methamphetamine, and nicotine, in rat CPP studies.[1][5][6][7]

Data Presentation: SB-277011 Dosage and Effects in Rat CPP

The following table summarizes the quantitative data from various studies on the dosage of SB-277011 and its effects in rat conditioned place preference paradigms. All doses were administered intraperitoneally (i.p.).

| Drug of Abuse | SB-277011-A Dosage (mg/kg, i.p.) | Effect on CPP | Reference |

| Cocaine | 0.3, 1.0, 3.0, 10.0 | Dose-dependently attenuated the acquisition and expression of cocaine-induced CPP.[1][7] | [1][7][8] |

| Heroin | Not specified in detail for CPP, but noted to block acquisition and expression. | Blocks the acquisition and expression of heroin-induced CPP. | [5] |

| Nicotine | 1, 3, 10 | No statistically significant alterations in nicotine-induced CPP.[6] | [6] |

| Methamphetamine | 12, 24 | Significantly inhibited methamphetamine-triggered reinstatement of drug-seeking behavior, a related measure.[5] | [5] |

| Morphine (withdrawal-induced CPA) | 3 | Did not significantly alter conditioned place aversion (CPA).[9] | [9] |

| Morphine (withdrawal-induced CPA) | 6, 12, 24 | Significantly decreased naloxone-precipitated morphine withdrawal-induced CPA.[9] | [9] |

Experimental Protocols

This section outlines a detailed methodology for a rat conditioned place preference study investigating the effects of SB-277011. This protocol is a synthesis of methodologies reported in the cited literature.[6][9][10]

Animals

-

Species: Male Sprague-Dawley rats.

-

Weight: 200-250 g at the start of the experiment.

-

Housing: Housed in pairs or individually in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the rats for several days prior to the experiment to minimize stress.

Apparatus

-

A three-chamber conditioned place preference apparatus is typically used.

-

The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors, patterns, and floor textures).

-

A smaller, neutral central chamber connects the two conditioning chambers. Guillotine doors can be used to control access to the chambers.

-

The apparatus should be equipped with an automated system (e.g., infrared beams) to record the time spent in each chamber.

Experimental Procedure

The CPP procedure generally consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

a. Pre-conditioning (Baseline Preference)

-

On day 1, place each rat in the central chamber with free access to all three chambers for 15 minutes.

-

Record the time spent in each of the two large chambers.

-

Animals showing a strong unconditioned preference for one chamber (e.g., spending >65-70% of the time in one chamber) may be excluded from the study.

-

Assign animals to treatment groups in a counterbalanced manner based on their initial preference, ensuring that the drug-paired chamber is the initially non-preferred or equally preferred chamber.

b. Conditioning

-

This phase typically lasts for 4-8 days, with one or two conditioning sessions per day.

-

Drug Conditioning: On drug conditioning days, administer the drug of abuse (e.g., cocaine, 15 mg/kg, i.p.) and immediately confine the rat to one of the conditioning chambers for 30 minutes.

-

Vehicle Conditioning: On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the rat to the other conditioning chamber for 30 minutes.

-

The order of drug and vehicle conditioning should be alternated across days.

-

SB-277011 Administration: To test the effect of SB-277011 on the acquisition of CPP, administer SB-277011 (e.g., 0.3-24 mg/kg, i.p.) 30 minutes prior to the administration of the drug of abuse on drug conditioning days.

-

To test the effect on the expression of CPP, the conditioning phase is completed first. Then, on the test day, SB-277011 is administered 30 minutes before the test session.

c. Post-conditioning (Test)

-

The test is conducted on the day following the last conditioning session.

-

Administer vehicle to all animals. If testing for the effect of SB-277011 on expression, administer the appropriate dose of SB-277011.

-

Place the rat in the central chamber with free access to all three chambers for 15 minutes.

-

Record the time spent in each chamber.

-

An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates the development of a conditioned place preference.

Data Analysis

-

The primary dependent variable is the time spent in the drug-paired chamber.

-

Calculate a preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the preference scores between different treatment groups.

Mandatory Visualizations

Signaling Pathway of SB-277011

Caption: Mechanism of SB-277011 action as a D3 receptor antagonist.

Experimental Workflow for CPP Study

Caption: Workflow for a conditioned place preference experiment.

References

- 1. jneurosci.org [jneurosci.org]

- 2. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-277,011-A - Wikipedia [en.wikipedia.org]

- 5. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D3 receptor antagonism inhibits cocaine-seeking and cocaine-enhanced brain reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Acute Administration of the Selective Dopamine D3 Receptor Antagonist SB-277011A Reverses Conditioned Place Aversion Produced by Naloxone Precipitated Withdrawal From Acute Morphine Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for SB-277011 in a Mouse Model of Cocaine Self-Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 is a selective dopamine (B1211576) D3 receptor antagonist that has shown considerable promise in preclinical models as a potential pharmacotherapy for cocaine addiction. The dopamine D3 receptor is highly expressed in limbic brain regions associated with reward and motivation, making it a key target for addiction research. By blocking the D3 receptor, SB-277011 can attenuate the reinforcing effects of cocaine and reduce drug-seeking behaviors. These application notes provide a comprehensive overview of the use of SB-277011 in a mouse model of cocaine self-administration, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative effects of SB-277011A, the active enantiomer of SB-277011, on cocaine self-administration and related behaviors in rodents. While much of the detailed dose-response data for self-administration comes from studies in rats, these findings have guided and informed subsequent research in mouse models.

Table 1: Effect of SB-277011A on Cocaine Self-Administration under Fixed Ratio (FR) Schedules in Rats

| Reinforcement Schedule | Cocaine Dose (mg/kg/infusion) | SB-277011A Dose (mg/kg, i.p.) | Effect on Cocaine Infusions | Reference |

| FR1 | 0.75 | 3, 6, 12, 24 | No significant effect | [1][2] |

| FR10 | 0.125 - 0.5 | 24 | Significant reduction | [1][2] |

Table 2: Effect of SB-277011A on Cocaine Self-Administration under a Progressive Ratio (PR) Schedule in Rats

| Cocaine Dose (mg/kg/infusion) | SB-277011A Dose (mg/kg, i.p.) | Effect on Break Point | Reference |

| 0.25 - 1.0 | 6 - 24 | Dose-dependent decrease | [1][2] |

Table 3: Effect of SB-277011A on Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rats

| Reinstatement Trigger | SB-277011A Dose (mg/kg, i.p.) | Effect on Reinstatement | Reference |

| Cocaine Prime | 6, 12 | Dose-dependent attenuation | [3][4] |

| Foot-shock Stress | Not specified | Dose-dependent decrease | [5] |

| Cocaine-Associated Cues | Not specified | Attenuation | [1] |

Table 4: Effect of SB-277011A on Other Cocaine-Related Behaviors in Rodents

| Behavioral Paradigm | Species | SB-277011A Dose (mg/kg, i.p.) | Effect | Reference |

| Conditioned Place Preference (CPP) | Rat | Not specified | Blockade of expression | [5] |

| Cocaine-Enhanced Brain Stimulation Reward | Rat | 3 | Blockade | [3][4] |

| Cocaine-Induced Locomotor Activity | Rat | 3, 12, 24 | No significant effect | [1][2] |

Experimental Protocols

Intravenous Catheterization Surgery for Mice

A critical prerequisite for intravenous self-administration studies is the surgical implantation of a chronic indwelling catheter into the jugular vein.

Materials:

-

Adult male C57BL/6J mice (8-10 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical tools (scissors, forceps, retractors)

-

Catheter material (e.g., Silastic tubing) secured to a back-mounted port

-

Suture material

-

Heparinized saline (e.g., 30 U/mL)

-

Analgesics (e.g., carprofen)

Procedure:

-

Anesthetize the mouse using the chosen anesthetic agent and ensure a surgical plane of anesthesia is reached.

-

Shave the ventral neck area and the dorsal region between the scapulae.

-

Make a small incision over the right jugular vein.

-

Carefully dissect the surrounding tissue to expose the vein.

-

Tie a suture loosely around the anterior portion of the vein.

-

Make a small incision in the vein and insert the catheter, advancing it towards the heart.

-

Secure the catheter in place with sutures.

-

Tunnel the external part of the catheter subcutaneously to the dorsal incision.

-

Exteriorize the catheter and secure the back-mounted port.

-

Close all incisions with sutures or surgical clips.

-

Flush the catheter with heparinized saline to ensure patency.

-

Administer post-operative analgesics and allow the mouse to recover for at least 5-7 days before behavioral testing.

-

Flush catheters daily with heparinized saline to maintain patency.

Cocaine Self-Administration Protocol in Mice

This protocol outlines the acquisition of cocaine self-administration behavior under a fixed-ratio 1 (FR1) schedule.

Apparatus:

-

Standard mouse operant conditioning chambers equipped with two nose-poke holes (or levers), a cue light above the active hole, and a syringe pump for infusions.

Procedure:

-

Acquisition Phase (10-14 days, 2-hour sessions/day):

-

Place the mouse in the operant chamber.

-

Connect the exteriorized catheter to the infusion line.

-

A response in the "active" nose-poke hole results in the delivery of a single intravenous infusion of cocaine (e.g., 0.5-1.0 mg/kg in 0.02-0.03 mL of saline over 2-3 seconds).

-

Contingent with the infusion, a cue light above the active hole is illuminated for a short duration (e.g., 20 seconds).

-

A response in the "inactive" nose-poke hole has no programmed consequences.

-

A time-out period (e.g., 20 seconds) follows each infusion, during which responses are recorded but not reinforced.

-

Acquisition criteria are typically met when the mouse shows a stable pattern of responding, with significantly more responses in the active versus the inactive hole, and receives a consistent number of infusions over three consecutive days.

-

-

SB-277011 Administration:

-

Once stable self-administration behavior is established, the effects of SB-277011 can be tested.

-

Dissolve SB-277011 in a suitable vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin).

-

Administer SB-277011 via intraperitoneal (i.p.) injection at the desired dose (e.g., 10, 20, or 30 mg/kg) approximately 30-60 minutes before the self-administration session.

-

A within-subjects design is often used, where each mouse receives different doses of SB-277011 and vehicle on separate test days, with washout periods in between.

-

Progressive Ratio (PR) Schedule

To assess the motivational properties of cocaine, a progressive ratio schedule can be implemented following stable FR responding.

Procedure:

-

The response requirement for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12...).

-

The session ends when the mouse fails to make the required number of responses within a set time (e.g., one hour).

-

The "break point" is the final ratio completed and serves as a measure of the reinforcing efficacy of the drug.

-

The effect of SB-277011 on the break point can be assessed by administering the antagonist prior to the PR session.

Mandatory Visualizations

Dopamine D3 Receptor Signaling in Cocaine Reward

Caption: Dopamine D3 receptor signaling pathway in the context of cocaine reward and SB-277011 antagonism.

Experimental Workflow for Cocaine Self-Administration Study

Caption: A typical experimental workflow for evaluating SB-277011 in a mouse model of cocaine self-administration.

References

- 1. Intravenous cocaine self-administration in a panel of inbred mouse strains differing in acute locomotor sensitivity to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Optimized Procedure for Robust Volitional Cocaine Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web-archive.southampton.ac.uk [web-archive.southampton.ac.uk]

Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release with SB-277011 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. The D3 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the limbic regions of the brain, including the nucleus accumbens, and is implicated in the modulation of locomotion, motivation, and reinforcement. D3 receptors can function as autoreceptors on dopamine neurons, where their activation typically inhibits dopamine synthesis and release. Consequently, antagonism of D3 autoreceptors is hypothesized to increase dopaminergic neurotransmission.